Dermaseptin phyllomedusa sauvagii
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Overview
Description
Dermaseptin phyllomedusa sauvagii is a peptide isolated from the skin secretions of the waxy monkey tree frog, Phyllomedusa sauvagii. This compound belongs to the dermaseptin family, which is known for its broad-spectrum antimicrobial properties. Dermaseptins are cationic, amphipathic peptides that exhibit potent activity against bacteria, fungi, protozoa, and viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dermaseptin phyllomedusa sauvagii can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound involves recombinant DNA technology. The gene encoding the peptide is inserted into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Dermaseptin phyllomedusa sauvagii primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues .
Common Reagents and Conditions
Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and bases like DIPEA (N,N-diisopropylethylamine).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Major Products Formed
The major products formed from these reactions are the peptide itself and its oxidized or reduced forms, depending on the specific reaction conditions .
Scientific Research Applications
Dermaseptin phyllomedusa sauvagii has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Mechanism of Action
Dermaseptin phyllomedusa sauvagii exerts its effects by interacting with the lipid membranes of target cells. Its cationic nature allows it to bind to the negatively charged components of microbial membranes, leading to membrane disruption and cell lysis. This peptide also exhibits immunomodulatory effects, enhancing the host’s immune response against infections .
Comparison with Similar Compounds
Similar Compounds
Dermaseptin-SS1: Isolated from Phyllomedusa tarsius, exhibits similar antimicrobial and anticancer activities.
Dermaseptin-PH: Derived from Pithecopus hypochondrialis, known for its broad-spectrum antimicrobial and anticancer properties.
Dermaseptin-S4: Another member of the dermaseptin family, effective against multidrug-resistant bacteria and certain cancer cell lines.
Uniqueness
Dermaseptin phyllomedusa sauvagii is unique due to its high potency and broad-spectrum activity. It has been extensively studied for its antimicrobial and anticancer properties, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[2-[2-[2-[[2-[[2-[2-[2-[[6-amino-2-[[2-[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]propanoylamino]propanoylamino]-4-methylpentanoyl]amino]acetyl]amino]propanoylamino]propanoylamino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C152H257N43O44S2/c1-27-77(12)118(147(233)190-110(70-196)146(232)178-98(44-46-111(158)201)131(217)163-68-115(205)192-120(87(22)198)149(235)181-101(152(238)239)45-47-112(159)202)193-151(237)122(89(24)200)195-145(231)109(63-117(207)208)185-129(215)84(19)169-126(212)81(16)168-125(211)80(15)167-113(203)66-164-132(218)102(56-72(2)3)183-128(214)83(18)170-127(213)82(17)172-134(220)94(40-30-34-50-153)174-114(204)67-162-124(210)79(14)171-140(226)108(62-91-65-160-71-166-91)189-143(229)105(59-75(8)9)184-130(216)85(20)173-135(221)99(48-54-240-25)179-148(234)119(86(21)197)191-116(206)69-165-133(219)103(57-73(4)5)186-137(223)96(42-32-36-52-155)175-136(222)95(41-31-35-51-154)176-141(227)106(60-76(10)11)187-138(224)100(49-55-241-26)180-150(236)121(88(23)199)194-139(225)97(43-33-37-53-156)177-144(230)107(61-90-64-161-93-39-29-28-38-92(90)93)188-142(228)104(58-74(6)7)182-123(209)78(13)157/h28-29,38-39,64-65,71-89,94-110,118-122,161,196-200H,27,30-37,40-63,66-70,153-157H2,1-26H3,(H2,158,201)(H2,159,202)(H,160,166)(H,162,210)(H,163,217)(H,164,218)(H,165,219)(H,167,203)(H,168,211)(H,169,212)(H,170,213)(H,171,226)(H,172,220)(H,173,221)(H,174,204)(H,175,222)(H,176,227)(H,177,230)(H,178,232)(H,179,234)(H,180,236)(H,181,235)(H,182,209)(H,183,214)(H,184,216)(H,185,215)(H,186,223)(H,187,224)(H,188,228)(H,189,229)(H,190,233)(H,191,206)(H,192,205)(H,193,237)(H,194,225)(H,195,231)(H,207,208)(H,238,239) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHLIDBAPTWLGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C152H257N43O44S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3455.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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